molecular formula C6H6Cl3N B3377491 3-Chloro-4-(chloromethyl)pyridine hydrochloride CAS No. 132685-21-3

3-Chloro-4-(chloromethyl)pyridine hydrochloride

Cat. No.: B3377491
CAS No.: 132685-21-3
M. Wt: 198.5 g/mol
InChI Key: XYVWVUNTXKILDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Pyridine (B92270) Scaffolds in Synthetic Chemistry

The pyridine ring, a nitrogen-bearing heterocycle, holds a privileged position in the field of synthetic and medicinal chemistry. nih.govresearchgate.netrsc.org This scaffold is a fundamental component in a vast array of clinically significant molecules and FDA-approved drugs. nih.govresearchgate.netrsc.org Its presence is notable in numerous natural products, including vitamins like niacin and vitamin B6, coenzymes such as NAD and NADP, and various alkaloids. dovepress.com The adaptability of the pyridine nucleus makes it an attractive framework for drug discovery, as it can be readily modified to optimize biological activity and properties like solubility and bioavailability. dovepress.comresearchgate.net Medicinal chemists are particularly drawn to pyridine and its derivatives due to their potential to serve as reactants and starting materials for structural alterations, leading to the synthesis of novel compounds with potent therapeutic characteristics. researchgate.net The consistent incorporation of pyridine structures in successful drug candidates highlights their importance in developing treatments for a wide range of diseases. researchgate.netrsc.org

Overview of Key Building Blocks and Intermediates

Within the vast landscape of pyridine chemistry, halogenated derivatives, or halopyridines, serve as exceptionally valuable building blocks for organic synthesis. researchgate.netnih.gov The carbon-halogen bond is a key functional group that enables a multitude of subsequent chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and metallations, providing precise regiochemical control. nih.gov This reactivity makes halopyridines essential intermediates for synthesizing pharmaceuticals, agrochemicals, and specialized ligands for metal complexes. researchgate.netnih.gov

However, the synthesis of these crucial intermediates presents challenges. Pyridine is an electron-deficient π-system, which makes it less reactive towards typical electrophilic aromatic substitution reactions used for halogenating other aromatic compounds. nih.gov Consequently, these reactions often require harsh conditions and can lack selectivity. nih.govchemrxiv.org To address these limitations, significant research has been dedicated to developing novel and selective methods for the halogenation of pyridines. mountainscholar.org Strategies include the use of pyridine N-oxides or the development of designed phosphine (B1218219) reagents that facilitate regioselective halogenation at specific positions on the pyridine ring. researchgate.netnih.gov

Contextualization of 3-Chloro-4-(chloromethyl)pyridine (B3190849) Hydrochloride within Halogenated Pyridine Chemistry

3-Chloro-4-(chloromethyl)pyridine hydrochloride is a bifunctional halogenated pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure is characterized by a pyridine ring substituted with both a chlorine atom at the 3-position and a chloromethyl group (-CH₂Cl) at the 4-position. The presence of two distinct reactive sites enhances its utility as a building block for more complex molecules.

The chloromethyl group is particularly susceptible to nucleophilic substitution reactions, allowing for the facile introduction of the pyridylmethyl moiety into various molecular scaffolds. guidechem.com This makes the compound a key starting material for synthesizing a range of substituted pyridine derivatives. For example, it is used in N-alkylation reactions with nitrogen-containing heterocycles to create new compounds with potential applications in medicinal chemistry. guidechem.com As a member of the halopyridine class, this compound exemplifies the role of these compounds as crucial intermediates, enabling the construction of diverse and complex target molecules.

Chemical and Physical Properties

The properties of this compound are summarized in the tables below.

Table 1: Compound Identifiers

Identifier Value
IUPAC Name 3-(chloromethyl)pyridine (B1204626);hydrochloride nih.gov
CAS Number 6959-48-4 tcichemicals.comsigmaaldrich.com
Molecular Formula C₆H₆ClN·HCl sigmaaldrich.comcymitquimica.com
Molecular Weight 164.03 g/mol nih.govsigmaaldrich.com
InChIKey UZGLOGCJCWBBIV-UHFFFAOYSA-N nih.govsigmaaldrich.com

| SMILES | C1=CC(=CN=C1)CCl.Cl nih.gov |

Table 2: Physical and Chemical Properties

Property Value
Physical State Solid, White to yellow powder or crystal nih.govcymitquimica.com
Melting Point 166-173 °C chemsrc.com
Solubility Water soluble nih.gov
Purity >98.0% tcichemicals.comcymitquimica.com

| Storage Condition | Hygroscopic; store in a cool, dark place under inert gas nih.govtcichemicals.com |

Research Findings: Synthesis and Applications

Synthesis

Synthetic routes to chloromethylpyridine hydrochlorides often involve the chlorination of the corresponding pyridyl carbinol (or pyridinemethanol). A general and direct method involves reacting the appropriate pyridyl carbinol with a chlorinating agent, such as thionyl chloride (SOCl₂), in an inert organic solvent like toluene. google.com This approach avoids the preliminary formation of a hydrochloride salt of the starting alcohol, simplifying the process. google.com Controlling the reaction temperature, typically not exceeding 35°C, and slowly adding the pyridyl carbinol solution to the thionyl chloride helps prevent the formation of impurities. google.com

A more detailed, multi-step synthesis starting from a methylpyridine has also been described. For the analogous 3-(chloromethyl)pyridine hydrochloride, the process begins with 3-methylpyridine (B133936) (3-picoline) as the raw material. google.com The synthesis proceeds through the following key steps:

Oxidation : 3-methylpyridine is oxidized using a strong oxidizing agent like potassium permanganate (B83412) in water to form 3-picolinic acid (nicotinic acid). google.com

Esterification : The resulting acid reacts with methanol (B129727) under acidic conditions to produce the corresponding methyl ester, methyl pyridine-3-carboxylate. google.com

Reduction : The methyl ester is then reduced to form 3-pyridinemethanol (B1662793). google.com

Chlorination : Finally, the 3-pyridinemethanol is reacted with thionyl chloride to yield the target product, 3-(chloromethyl)pyridine hydrochloride. google.com

Similar multi-step processes have been patented for the synthesis of the 4-(chloromethyl)pyridine (B78701) hydrochloride isomer, following an analogous pathway of oxidation, esterification, reduction, and chlorination starting from 4-methylpyridine. google.com

Applications in Synthesis

The reactivity of the chloromethyl group makes this compound a valuable reagent for constructing larger molecules. It is particularly useful in N-alkylation reactions. Research has demonstrated its use as a raw material to synthesize various N-(pyridinylmethyl) substituted nitrogen-containing heterocyclic compounds. guidechem.com

In a typical procedure, this compound is reacted with different nitrogen heterocycles, such as pyrrolidine, piperidine (B6355638), and morpholine. guidechem.com These reactions result in the formation of N-(3-pyridinylmethyl)pyrrolidine, N-(3-pyridinylmethyl)piperidine, and N-(3-pyridinylmethyl)morpholine, respectively, with reported yields ranging from 73.1% to 87.1%. guidechem.com The compound can also be used to synthesize more complex structures, such as N,N'-bis(3-pyridinylmethyl)piperazine, by reacting with piperazine. guidechem.com These examples highlight its role as a key building block for introducing the pyridylmethyl group into diverse chemical structures.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-(chloromethyl)pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl2N.ClH/c7-3-5-1-2-9-4-6(5)8;/h1-2,4H,3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYVWVUNTXKILDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1CCl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Chloro 4 Chloromethyl Pyridine Hydrochloride

Historical Development of Synthetic Routes

The synthetic strategies for chloromethylated pyridines have evolved from classical multi-step procedures to more refined methods, driven by the need for higher yields, purity, and process safety.

Evolution of Precursor Utilization in Synthetic Pathways

The choice of starting materials has been a critical factor in the development of synthetic routes for substituted pyridines. Initially, readily available but less functionalized pyridines were used, necessitating multi-step transformations to introduce the desired substituents. Over time, with the advancement of organic synthesis, more complex and specifically substituted pyridine (B92270) precursors became accessible. This shift allowed for more direct and efficient synthetic pathways. For the synthesis of 3-chloro-4-(chloromethyl)pyridine (B3190849) hydrochloride, the availability of 3-chloro-4-methylpyridine as a starting material represents a significant advancement, as it already possesses the required substitution pattern on the pyridine ring, simplifying the subsequent synthetic steps.

Classical Synthetic Pathways

The classical approach to synthesizing 3-chloro-4-(chloromethyl)pyridine hydrochloride is a multi-step process that begins with a substituted pyridine precursor. This pathway is analogous to the well-established methods for producing other chloromethylpyridine isomers.

Multi-Step Synthesis from Substituted Pyridines

A logical and commonly employed strategy for the synthesis of this compound involves a sequence of reactions starting from 3-chloro-4-methylpyridine. This multi-step synthesis is designed to selectively modify the methyl group at the 4-position while preserving the chloro-substituent at the 3-position. The general sequence involves oxidation of the methyl group to a carboxylic acid, followed by esterification, reduction to an alcohol, and finally, chlorination to yield the desired chloromethyl group.

The initial step in this synthetic sequence is the oxidation of the methyl group of the precursor to a carboxylic acid. For the analogous synthesis of 3-(chloromethyl)pyridine (B1204626) hydrochloride, 3-methylpyridine (B133936) is oxidized to nicotinic acid (pyridine-3-carboxylic acid) guidechem.comgoogle.com. This transformation is typically achieved using strong oxidizing agents.

PrecursorOxidizing AgentProduct
3-methylpyridinePotassium permanganate (B83412) (KMnO4)Nicotinic acid

This table is based on the analogous synthesis of nicotinic acid from 3-methylpyridine and serves as a model for the oxidation of 3-chloro-4-methylpyridine.

In a typical procedure, the methylpyridine is heated with an aqueous solution of potassium permanganate guidechem.comgoogle.com. The reaction is carefully controlled to ensure complete oxidation of the methyl group without degrading the pyridine ring. Following the reaction, the manganese dioxide byproduct is removed by filtration, and the carboxylic acid is isolated by acidification of the filtrate.

The resulting pyridinecarboxylic acid is then converted to its corresponding ester. This esterification step is crucial as esters are more readily reduced than carboxylic acids. The reaction is typically carried out by heating the carboxylic acid with an alcohol (e.g., methanol (B129727) or ethanol) in the presence of a strong acid catalyst, such as sulfuric acid guidechem.comgoogle.com.

The subsequent step involves the reduction of the ester to the corresponding hydroxymethylpyridine. Strong reducing agents are required for this transformation. Lithium aluminum hydride (LiAlH4) is a common reagent for this purpose, capable of reducing esters to primary alcohols chemistrysteps.comlibretexts.orgchemistrysteps.com. The reaction is typically performed in an anhydrous ethereal solvent.

IntermediateReagentProduct
Pyridinecarboxylic acid esterLithium aluminum hydride (LiAlH4)Hydroxymethylpyridine

This table illustrates the general reduction step applicable to pyridinecarboxylic acid esters.

Chlorination of Pyridinemethanol Intermediates with Thionyl Chloride

A prevalent and effective method for synthesizing chloromethylpyridine hydrochlorides involves the chlorination of the corresponding pyridinemethanol precursor using thionyl chloride (SOCl₂). This reaction directly converts the hydroxymethyl group (-CH₂OH) into the desired chloromethyl group (-CH₂Cl). The starting material for this compound in this synthesis is (3-chloro-pyridin-4-yl)methanol.

The general transformation is as follows: (3-Chloro-pyridin-4-yl)methanol + SOCl₂ → this compound + SO₂ + HCl

In this process, the pyridinemethanol reacts with thionyl chloride, which serves as the chlorinating agent. The reaction typically produces the hydrochloride salt of the target compound directly. Patents describing the synthesis of related isomers, such as 3-(chloromethyl)pyridine hydrochloride and 4-(chloromethyl)pyridine (B78701) hydrochloride, outline this key transformation step. nih.govorganic-chemistry.orgcolab.ws For instance, one patented method emphasizes reacting the pyridyl carbinol with a slight excess of thionyl chloride in an inert organic solvent. nih.gov The molar ratio of the pyridinemethanol intermediate to thionyl chloride is often controlled within a specific range, such as 1:1.1 to 1:1.3, to ensure efficient conversion. organic-chemistry.orgcolab.ws

Table 1: Reaction Parameters for Chlorination with Thionyl Chloride

Parameter Condition Source
Chlorinating Agent Thionyl chloride (SOCl₂) nih.govorganic-chemistry.orgcolab.ws
Precursor (3-Chloro-pyridin-4-yl)methanol Inferred
Molar Ratio (Precursor:SOCl₂) 1:1.1 - 1:1.3 organic-chemistry.orgcolab.ws
Solvent Inert Organic Solvent (e.g., Toluene) nih.gov

| Product Form | Hydrochloride salt | nih.gov |

Alternative Routes via Ring Synthesis

While modification of existing pyridine rings is common, de novo synthesis, or ring synthesis, provides an alternative pathway to construct the core substituted pyridine structure. These methods build the heterocyclic ring from acyclic precursors. General strategies for pyridine synthesis that could be adapted for this specific substitution pattern include Hantzsch and Bohlmann-Rahtz syntheses, [4+2] cycloaddition reactions, and transition metal-catalyzed [2+2+2] cycloadditions of nitriles and alkynes. nih.govresearchgate.netrsc.org

One specific example of a ring synthesis for a closely related structure, 3-amino-2-chloro-4-methylpyridine, starts from basic precursors like malononitrile and acetone. google.com The multi-step process involves:

A Knoevenagel condensation of acetone with malononitrile.

Subsequent condensation with triethyl orthoformate.

Ring closure with anhydrous ammonia (B1221849) to form a 2-amino-4-methyl-pyridine-carbonitrile intermediate. google.com

Further transformations, including hydrolysis, chlorination, and functional group manipulations, yield the 3-amino-2-chloro-4-methylpyridine. google.com

This foundational 3-chloro-4-methylpyridine skeleton could then theoretically be converted to this compound through subsequent reactions, such as a Sandmeyer reaction to replace the amino group followed by radical chlorination of the methyl group. Such de novo approaches offer versatility in introducing various substituents onto the pyridine ring. organic-chemistry.org

Modern and Optimized Synthetic Strategies

Recent advancements in synthetic chemistry have focused on optimizing existing methods to improve yield, selectivity, and safety, and to align with the principles of green chemistry.

Strategies for Enhanced Selectivity and Yield

To maximize the yield and purity of chloromethylpyridine hydrochlorides, procedural modifications are crucial. A key strategy involves the controlled addition of reactants to minimize the formation of impurities. nih.gov For the chlorination step with thionyl chloride, slowly adding a solution of the pyridyl carbinol to a solution of thionyl chloride under constant agitation has been shown to be effective. nih.gov This technique helps maintain a low concentration of the alcohol, thereby preventing side reactions. Following the reaction, recovery of the product can be enhanced by assisting precipitation, for example, by applying a vacuum or purging the mixture with nitrogen before filtration. nih.gov These optimized procedures can lead to yields greater than 90% and high product purity. nih.gov

Exploration of Catalytic Systems in Synthesis

The use of catalysts can significantly accelerate reaction rates and allow for milder reaction conditions. In the context of chlorinating alcohols with thionyl chloride, several catalytic systems have been explored.

Titanium (IV) Chloride (TiCl₄): The addition of catalytic amounts of TiCl₄ to the reaction of an alcohol with thionyl chloride has been shown to create a mild and rapid chlorination process, affording products in excellent yields. nih.gov

Dimethylformamide (DMF): Catalytic amounts of DMF can be used in chlorinations involving thionyl chloride. google.com The DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent in situ, which is a powerful chlorinating agent. organic-chemistry.org

Triphenylphosphine Oxide: The combination of triphenylphosphine oxide with thionyl chloride is another effective reagent system for chlorinating alcohols, including complex carbohydrate substrates. nih.govsigmaaldrich.com

The application of these catalytic systems to the synthesis of this compound could offer advantages by potentially reducing reaction times and improving efficiency.

Solvent Systems and Reaction Condition Optimization

The choice of solvent and the control of reaction conditions are paramount for a successful synthesis. For the chlorination of pyridinemethanols, inert organic solvents are preferred to avoid participation in the reaction.

Solvents: Toluene is a commonly cited inert solvent that facilitates the reaction and subsequent product isolation. nih.gov Dichloromethane (DCM) is another solvent frequently used for thionyl chloride chlorinations. google.comorganic-chemistry.org In some cases, the reaction can be run in neat thionyl chloride, particularly at reflux temperatures. organic-chemistry.org

Temperature: Temperature control is critical to prevent degradation and the formation of byproducts. One optimized process specifies maintaining the reaction temperature at or below 35°C. nih.gov

Table 2: Optimized Conditions for Pyridinemethanol Chlorination

Parameter Optimized Condition Rationale Source
Reagent Addition Slow addition of alcohol to SOCl₂ Prevents impurity formation nih.gov
Temperature ≤ 35°C Minimizes side reactions and degradation nih.gov
Solvent Toluene Inert medium, facilitates product isolation nih.gov
Catalyst (Potential) TiCl₄, DMF, Triphenylphosphine Oxide Increases reaction rate, allows milder conditions nih.govorganic-chemistry.orgnih.gov

| Product Isolation | Vacuum or N₂ purge to assist precipitation | Enhances product recovery | nih.gov |

Green Chemistry Principles in Synthetic Route Design

Applying green chemistry principles to the synthesis of chemical intermediates is of growing importance. This involves designing processes that reduce waste, use less hazardous substances, and improve energy efficiency. In the multi-step synthesis of chloromethylpyridines, opportunities exist to incorporate greener practices.

Industrial-Scale Production Methodologies

Considerations for Process Efficiency and Cost Reduction

Efficiency and cost are paramount in the commercial synthesis of this compound. A primary driver for process optimization is the reduction of raw material costs and the simplification of synthetic routes.

Key considerations include:

Starting Materials: Early production methods that utilized reagents like methyl lithium or lithium methide faced significant cost pressures and challenges with recovering precious metals. google.comguidechem.comgoogle.com Modern industrial methods often favor more economical starting materials like 3-picoline (3-methylpyridine). google.com This shift avoids the high expense and handling difficulties associated with organometallic reagents. google.comgoogle.com

Reagent Stoichiometry: Optimizing the amount of hazardous reagents is crucial for both cost and environmental reasons. For instance, processes using thionyl chloride have been refined to use only a slight excess (0.1-0.2 equivalents), a significant reduction compared to older methods where it might have been used as the solvent. google.com This minimizes waste and the cost associated with both the reagent and its disposal. google.com

Yield and Purity: High yield and purity directly impact cost-effectiveness by maximizing the output of on-spec product from a given amount of raw materials. Optimized processes report yields as high as 97% with purities exceeding 99%. google.com

Reaction Conditions: Employing gentle reaction conditions, such as moderate temperatures, reduces energy consumption and the need for specialized high-pressure equipment, further lowering operational costs. google.comgoogle.com The oxidation of 3-picoline, for example, is controlled at temperatures between 85-90°C. google.com

Table 1: Cost and Efficiency Comparison of Synthetic Approaches
ApproachKey ReagentsAdvantagesDisadvantages
Organometallic RoutePyridine, Methyl lithiumDirect methylationHigh cost of reagents, difficult metal recovery, safety concerns. google.comguidechem.comgoogle.com
Picoline Oxidation Route3-Picoline, Potassium permanganate, Thionyl chlorideLow-cost raw materials, high yield, gentle conditions, suitable for industrial scale. google.comMulti-step process. google.com
Pyridyl Carbinol RoutePyridyl carbinol, Thionyl chlorideSimplified process, high yield (97%) and purity (99.1%), reduced thionyl chloride usage. google.comRequires synthesis of the carbinol precursor.

Patent Literature Analysis of Manufacturing Processes

Patent literature provides significant insight into the specific methodologies developed for the industrial synthesis of chloromethylpyridines. These patents often focus on achieving high purity, yield, and operational safety.

U.S. Patent US5942625A: This patent details a process for preparing chloromethylpyridine hydrochlorides by reacting the corresponding pyridyl carbinol with a slight excess of thionyl chloride in an inert solvent, such as toluene. google.com A key innovation is the gradual, subsurface addition of the pyridyl carbinol solution to the thionyl chloride. google.com This technique is crucial for preventing the formation of impurities. The process also specifies controlling the reaction temperature to below 35°C and recovering the product by inducing precipitation with a vacuum or nitrogen purge, resulting in a high-purity crystalline solid. google.com

Chinese Patent CN105085377A: This patent describes a multi-step synthesis starting from 3-picoline. google.com The process can be summarized in four main stages:

Oxidation: 3-picoline is oxidized to nicotinic acid using potassium permanganate in water at 85-90°C. google.com

Esterification: The resulting nicotinic acid reacts with methanol under acidic conditions to produce methyl nicotinate. google.com

Reduction: The methyl nicotinate is reduced to 3-pyridinemethanol (B1662793), with sodium borohydride cited as the reducing agent. google.com

Chlorination: Finally, 3-pyridinemethanol is reacted with thionyl chloride (in a 1:1.1-1.3 molar ratio) to yield the target product, 3-(chloromethyl)pyridine hydrochloride. google.com This method is presented as a low-cost, high-yield alternative to routes using more expensive reagents. google.com

Table 2: Overview of Patented Manufacturing Processes
PatentStarting MaterialChlorinating AgentKey Process FeaturesReported Yield/Purity
US5942625APyridyl carbinolThionyl chlorideGradual subsurface addition of reactant; temperature control (<35°C); vacuum/N₂ purge for precipitation. google.com97.0% yield; 99.1% purity. google.com
CN105085377A3-PicolineThionyl chlorideFour-step process (oxidation, esterification, reduction, chlorination); avoids expensive reagents. google.comHigh yield claimed. google.com

Scale-Up Challenges and Solutions

Transitioning a synthetic process from the laboratory to an industrial scale presents numerous challenges, including safety, environmental impact, and process robustness.

Solvent and Reagent Choice: The choice of solvents and reagents is a critical scale-up parameter. Using thionyl chloride as both a reagent and a solvent, while feasible in a lab, is not readily scalable due to significant environmental and disposal concerns. researchgate.net Industrial processes, therefore, use an inert solvent like toluene. google.com Reaction calorimetry has been used to identify potentially hazardous solvent-reagent combinations. For example, the use of thionyl chloride in methyl tert-butyl ether (MTBE) was found to be particularly dangerous for scale-up due to solvent decomposition and the subsequent release of large volumes of isobutylene gas. researchgate.net A safer, validated alternative for scale-up involves using thionyl chloride with a small amount of DMF in toluene. researchgate.net

Thermal Safety and Reaction Control: The chlorination reaction is exothermic, and maintaining strict temperature control is vital to prevent runaway reactions and the formation of impurities. google.com On an industrial scale, this requires efficient reactor cooling systems. The gradual addition of reactants, as described in patent US5942625A, is a key strategy for managing heat evolution during large-scale production. google.com

Product Isolation and Handling: The physical form of the product can pose challenges during scale-up. The hydrochloride salt is often initially formed as an oily semi-solid. google.com Efficiently converting this into a filterable, crystalline solid is necessary for industrial handling. The patented solution of applying a vacuum or nitrogen purge to assist precipitation provides a practical method for achieving complete crystallization and easy recovery via filtration on a large scale. google.com

Waste Management: The quenching of excess, unreacted thionyl chloride must be handled carefully. Simply adding water is often ineffective and can be hazardous. researchgate.net A more controlled and safer industrial solution is to quench the excess thionyl chloride with an alcohol, such as butanol, which converts it to n-butyl sulfite and HCl. researchgate.net The resulting products can then be safely removed during an aqueous workup. researchgate.net

Chemical Reactivity and Transformations of 3 Chloro 4 Chloromethyl Pyridine Hydrochloride

Reactivity of the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the pyridine (B92270) ring at the 4-position is the most reactive site on the molecule for nucleophilic attack. This enhanced reactivity is a hallmark of benzylic-type halides, where the carbon-chlorine bond is activated by the adjacent aromatic system. This functional group readily participates in a variety of chemical transformations, primarily nucleophilic substitution and alkylation reactions.

Nucleophilic Substitution Reactions

The chloromethyl group is an excellent electrophile, making it highly susceptible to substitution by a wide range of nucleophiles. This reactivity is fundamental to its application as a building block in the synthesis of more complex molecules.

3-Chloro-4-(chloromethyl)pyridine (B3190849) hydrochloride is extensively used for the N-alkylation of various nitrogen-containing heterocycles. These reactions typically proceed via a standard SN2 mechanism, where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the chloromethyl group and displacing the chloride ion.

A study by Duan Xuemin and colleagues demonstrated the synthesis of several N-(3-pyridinylmethyl) nitrogen heterocycles using 3-chloro-4-(chloromethyl)pyridine hydrochloride as the key reagent. The reactions were carried out with heterocycles such as tetrahydroisoquinoline, pyrimidine, morpholine, piperazine, and imidazole, affording the corresponding N-alkylated products in good to excellent yields. The specific conditions and yields for these reactions are summarized in the table below.

Table 1: Synthesis of N-(3-pyridinylmethyl) Nitrogen Heterocycles
Reactant (Nitrogen Heterocycle)Reaction ConditionsProductYield (%)
TetrahydroisoquinolineTriethylamine, 50°C, 3hN-(3-pyridinylmethyl)tetrahydroisoquinoline87.1
PyrimidineTriethylamine, 50°C, 16hN-(3-pyridinylmethyl)pyrimidine85.5
MorpholineTriethylamine, 50°C, 16hN-(3-pyridinylmethyl)morpholine73.1
Piperazine (1:2.67 molar ratio)Methanol (B129727), 8hN-(3-pyridinylmethyl)piperazine82.4
Piperazine (3:1 molar ratio)Methanol, 10hN,N'-bis(3-pyridinylmethyl)piperazine61.3
ImidazoleN,N-dimethylformamide, Room Temp, 12hN-(3-pyridinylmethyl)imidazole93.7

Consistent with the reactivity of benzylic halides, the chloromethyl group of this compound is expected to react readily with sulfur and oxygen nucleophiles.

In reactions with thiols, the corresponding thioethers are formed. The thiolate anion, a potent nucleophile, attacks the chloromethyl carbon to displace the chloride. While specific studies detailing this reaction for this compound are not prevalent, the reaction of the related 4-chloro-2,3-dimethyl-pyridine-N-oxide with sodium hydrosulfide (B80085) (NaSH) to form a methylthio derivative has been reported, demonstrating the susceptibility of the pyridine system to react with sulfur nucleophiles. orientjchem.org

Similarly, reactions with alcohols or alkoxides would yield the corresponding ethers. For instance, the reaction with sodium methoxide (B1231860) (NaOCH₃) would be expected to produce 3-chloro-4-(methoxymethyl)pyridine. The reactivity of the chloromethyl group towards oxygen nucleophiles is a standard transformation for this class of compounds.

The utility of this compound as a derivatization agent is well-documented in the synthesis of complex nitrogen heterocycles. The reactions detailed in section 3.1.1.1 serve as specific case studies of its application. For example, the high-yield synthesis of N-(3-pyridinylmethyl)imidazole (93.7% yield) demonstrates its efficiency in constructing molecules with potential applications in medicinal chemistry. Furthermore, this compound has been identified as a synthetic intermediate for Polo-like kinase 4 (PLK4) inhibitors, which are under investigation for cancer therapy.

Reactivity as an Alkylating Agent

Due to the lability of the chlorine atom in the chloromethyl group, this compound functions as an effective pyridinylmethylating agent. It is used to introduce the (3-chloro-4-pyridinyl)methyl moiety onto various substrates, including amines, thiols, and other nucleophiles. This alkylating ability is the cornerstone of its synthetic utility, enabling the construction of more elaborate molecular architectures from simpler precursors.

Reactivity of the Pyridine Ring System

The pyridine ring in this compound is an electron-deficient aromatic system, a characteristic that governs its reactivity. The nitrogen heteroatom exerts a strong electron-withdrawing effect, which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SNAr), particularly at the positions ortho (2- and 6-) and para (4-) to the nitrogen.

In the case of this compound, a chlorine atom is located at the 3-position. The general principles of SNAr on pyridine rings indicate that the 3-position is the least reactive towards nucleophilic attack. This is because the negative charge of the intermediate (Meisenheimer complex) formed upon nucleophilic attack at the 3-position cannot be delocalized onto the electronegative nitrogen atom. In contrast, attack at the 2- or 4-positions allows for resonance stabilization of the intermediate where the negative charge resides on the nitrogen, significantly lowering the activation energy for the reaction.

Therefore, the chlorine atom at the 3-position of this compound is expected to be relatively unreactive towards nucleophilic displacement under standard SNAr conditions. Severe reaction conditions would likely be required to achieve substitution at this position. The primary reactive site of the molecule remains the chloromethyl group at the 4-position.

Influence of the Chlorine Substituent on Ring Reactivity

The pyridine ring is inherently electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density from the ring carbons. This makes pyridine and its derivatives less reactive towards electrophiles than benzene (B151609) but more susceptible to nucleophilic attack. uoanbar.edu.iq

The chlorine atom at the 3-position further modifies the ring's reactivity through two primary electronic effects:

Inductive Effect (-I): As an electronegative atom, chlorine withdraws electron density from the ring through the sigma bond. This effect is distance-dependent and further deactivates the entire ring, making it even more electron-poor.

Resonance Effect (+R): The chlorine atom possesses lone pairs of electrons that can be donated to the aromatic system through resonance. However, for halogens, the inductive effect typically outweighs the resonance effect.

The net result is that the chlorine substituent acts as a deactivating group, significantly reducing the ring's reactivity towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. libretexts.orgnih.gov

Table 1: Summary of Electronic Effects of Substituents on the Pyridine Ring

Substituent/FeatureElectronic EffectImpact on Ring Electron DensityConsequence for Reactivity
Ring Nitrogen Inductive (-I) & Resonance (-R)DecreasesDeactivates for electrophilic attack; Activates for nucleophilic attack
Chlorine at C-3 Strong Inductive (-I) & Weak Resonance (+R)DecreasesFurther deactivates for electrophilic attack; Activates for nucleophilic attack

Potential for Electrophilic and Nucleophilic Aromatic Substitution

Electrophilic Aromatic Substitution (SEAr): Direct electrophilic aromatic substitution on this compound is highly unfavorable. The pyridine nitrogen acts as a Lewis base, readily protonating or coordinating with Lewis acids used to catalyze these reactions (e.g., AlCl₃ in Friedel-Crafts reactions). wikipedia.org This creates a positively charged pyridinium (B92312) ion, which, combined with the inductive withdrawal of the chlorine atom, makes the ring extremely electron-deficient and resistant to attack by electrophiles. uoanbar.edu.iq Consequently, reactions like nitration, halogenation, and Friedel-Crafts alkylation or acylation are generally not feasible under standard conditions. uoanbar.edu.iqwikipedia.org

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-poor nature of the pyridine ring makes it an excellent substrate for nucleophilic aromatic substitution, a reaction pathway that is uncommon for typical carbocyclic aromatic compounds like benzene. libretexts.org The presence of a good leaving group (the chloride ion at C-3) and the ability of the ring to stabilize a negative charge make this transformation possible.

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: A strong nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electronegative nitrogen atom, which provides significant stabilization.

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the ring is restored.

Strong nucleophiles such as amines, alkoxides, and thiolates can displace the ring's chlorine atom, particularly at elevated temperatures. youtube.com This pathway is a common strategy in the synthesis of substituted pyridines. youtube.com

Functional Group Interconversions

The chloromethyl group at the 4-position is a primary site for various functional group transformations.

Oxidation and Reduction Pathways

Oxidation: The pyridine ring is generally stable to oxidation. However, the nitrogen atom can be oxidized to an N-oxide using reagents like peroxy acids. The chloromethyl group is in a relatively low oxidation state and is not typically a target for further oxidation without affecting other parts of the molecule. The synthesis of related compounds often involves the oxidation of a methyl group to a carboxylic acid using strong oxidizing agents like potassium permanganate (B83412), indicating the pyridine core's resilience. google.comsmolecule.com

Reduction:

Ring Reduction: The pyridine ring can be reduced to a piperidine (B6355638) ring via catalytic hydrogenation (e.g., using H₂ over a Ni or Pd catalyst) under vigorous conditions. uoanbar.edu.iq This transformation fundamentally alters the structure from aromatic to aliphatic.

Side-Chain Reduction: While less common, the chloromethyl group could potentially be reduced to a methyl group (dehalogenation), although this would typically be achieved via hydrogenolysis.

Hydrolysis of the Chloromethyl Group

The 4-(chloromethyl) group is structurally analogous to a benzylic halide and is highly susceptible to nucleophilic substitution reactions. One of the fundamental transformations is hydrolysis, where the chlorine atom is displaced by a hydroxyl group.

Reaction: C₅H₃N(Cl)CH₂Cl + H₂O → C₅H₃N(Cl)CH₂OH + HCl

This reaction, typically carried out in the presence of a weak base to neutralize the resulting acid, converts the chloromethyl group into a hydroxymethyl (alcohol) group. This alcohol, 3-chloro-4-(hydroxymethyl)pyridine, is a versatile intermediate. For instance, the chlorination of this very alcohol with reagents like thionyl chloride (SOCl₂) is a standard method for synthesizing the title compound. google.comgoogle.com The reactivity of the chloromethyl group allows it to act as a key building block for introducing the pyridylmethyl moiety into larger molecules.

Coupling Reactions and Advanced Transformations

The two distinct chloro-substituents on this compound allow for its participation in a variety of advanced coupling reactions.

Participation in Carbon-Carbon Bond-Forming Reactions

Reactions at the Chloromethyl Group: The high reactivity of the chloromethyl group makes it an excellent electrophile for forming new carbon-carbon bonds. It readily reacts with a wide range of carbon nucleophiles:

Cyanide Substitution: Reaction with cyanide salts (e.g., NaCN, KCN) yields the corresponding nitrile, extending the carbon chain by one atom. chemrevise.org

Grignard and Organolithium Reagents: Alkylation can be achieved using organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) compounds. researchgate.netillinois.edu

Reactions at the Ring Chlorine (Suzuki-Miyaura Coupling): The chlorine atom on the pyridine ring can participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. researchgate.net This reaction forms a carbon-carbon bond between the pyridine ring and an organic group from a boronic acid or boronic ester partner. libretexts.org

Aryl chlorides are known to be less reactive in these couplings than the corresponding bromides or iodides. libretexts.org However, significant advances in catalyst design have enabled the efficient coupling of chloro-heteroarenes. nih.gov The successful coupling of chloropyridines often requires: nih.govnih.gov

Palladium Catalyst: A palladium source like Pd(OAc)₂ or Pd₂(dba)₃ is commonly used.

Ligands: Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, Ad2PnBu) are crucial to facilitate the oxidative addition of the palladium catalyst to the C-Cl bond.

Base: A strong base, such as LiOtBu or other alkoxides, is often required to activate the boronic acid/ester for transmetalation. nih.govorganic-chemistry.org

This methodology allows for the synthesis of complex biaryl and heteroaryl structures, which are prevalent in pharmaceuticals and materials science. researchgate.net

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of Chloropyridines

ComponentExample Reagents/ConditionsPurpose in Reaction Cycle
Aryl Halide 2-Chloropyridine or 2,6-Dichloropyridine derivativesElectrophilic partner
Boron Reagent Alkyl boronic pinacol (B44631) ester or Arylboronic acidNucleophilic partner
Catalyst Pd(OAc)₂ or Pd₂(dba)₃Facilitates oxidative addition and reductive elimination
Ligand Ad2PnBu (Di-tert-butyl(1-adamantyl)phosphine) or XPhosStabilizes the Pd(0) active catalyst and promotes oxidative addition
Base LiOtBu (Lithium tert-butoxide) or K₃PO₄Activates the boron reagent for transmetalation
Solvent Dioxane/Water mixture or TolueneDissolves reactants and facilitates the reaction
Temperature 80-110 °CProvides energy to overcome activation barriers

This table presents generalized conditions based on literature for related compounds, as specific studies on this compound were not available. nih.govnih.gov

Formation of More Complex Pyridine Derivatives

The bifunctional nature of this compound, possessing two distinct reactive chlorine centers, establishes it as a valuable starting material for the synthesis of more complex, fused heterocyclic systems. The benzylic chloride at the 4-position and the aryl chloride at the 3-position can be selectively targeted in sequential reactions to construct intricate molecular architectures. A prominent pathway involves the transformation of the starting material into a 3,4-diaminopyridine (B372788) derivative, which serves as a key intermediate for subsequent cyclocondensation reactions to form fused bicyclic systems like pyrido[3,4-b]pyrazines.

This synthetic strategy hinges on the stepwise substitution of both chlorine atoms with nitrogen-containing nucleophiles, followed by a ring-forming reaction with a suitable dicarbonyl compound. This approach allows for the systematic construction of the pyrido[3,4-b]pyrazine (B183377) core, a scaffold found in molecules with potential applications in medicinal chemistry.

Synthesis of the 4-(Aminomethyl)-3-aminopyridine Intermediate

The conversion of this compound to the crucial intermediate, 4-(aminomethyl)-3-aminopyridine, is achieved through a two-step nucleophilic substitution process.

Selective Amination of the 4-(Chloromethyl) Group: The first step targets the more reactive benzylic chloride. This position is readily susceptible to SN2 reactions. Treatment with an ammonia (B1221849) equivalent, such as sodium azide (B81097) followed by reduction, or directly with ammonia under controlled conditions, selectively displaces the chloromethyl group to yield 3-chloro-4-(aminomethyl)pyridine.

Aromatic Amination at the C-3 Position: The second step involves the substitution of the less reactive aryl chloride at the 3-position. This transformation typically requires more forcing conditions, such as high temperature and pressure, in the presence of a catalyst. Drawing from established methods for the amination of halopyridines, this reaction can be carried out using aqueous ammonia in the presence of a copper salt catalyst, like copper(II) sulfate, in an autoclave. google.com This converts the 3-chloro group to an amino group, completing the synthesis of the 4-(aminomethyl)-3-aminopyridine intermediate.

Table 1: Synthetic Pathway to 4-(Aminomethyl)-3-aminopyridine

StepStarting MaterialReagents and ConditionsProduct
13-Chloro-4-(chloromethyl)pyridine1. Sodium Azide (NaN₃), followed by reduction (e.g., H₂, Pd/C) OR 2. Ammonia (NH₃)3-Chloro-4-(aminomethyl)pyridine
23-Chloro-4-(aminomethyl)pyridineAqueous Ammonia (NH₃), Copper(II) Sulfate (CuSO₄), Heat (Autoclave)4-(Aminomethyl)-3-aminopyridine

Cyclocondensation to form Pyrido[3,4-b]pyrazines

With the ortho-diamino functionality installed, the 4-(aminomethyl)-3-aminopyridine intermediate is primed for cyclocondensation reactions. The reaction with 1,2-dicarbonyl compounds is a classic and efficient method for forming the pyrazine (B50134) ring fused to the initial pyridine core. researchgate.netmdpi.com

The reaction mechanism involves the sequential condensation of the two amino groups with the two carbonyl groups of the dicarbonyl reagent, followed by dehydration and aromatization to yield the stable pyrido[3,4-b]pyrazine system. The specific substituents on the final product are determined by the choice of the 1,2-dicarbonyl compound used in the reaction. For example, using glyoxal (B1671930) yields the unsubstituted pyrido[3,4-b]pyrazine, while using benzil (B1666583) results in a diphenyl-substituted derivative. This modularity allows for the synthesis of a library of complex pyridine derivatives from a common intermediate.

Table 2: Formation of Substituted Pyrido[3,4-b]pyrazines

1,2-Dicarbonyl ReactantStructureResulting Pyrido[3,4-b]pyrazine Product
GlyoxalOHC-CHO7-(Aminomethyl)pyrido[3,4-b]pyrazine
BenzilPh-CO-CO-Ph7-(Aminomethyl)-2,3-diphenylpyrido[3,4-b]pyrazine
2,3-ButanedioneCH₃-CO-CO-CH₃7-(Aminomethyl)-2,3-dimethylpyrido[3,4-b]pyrazine

Applications As a Synthetic Intermediate and Building Block

Role in Heterocyclic Chemistry

The structure of 3-Chloro-4-(chloromethyl)pyridine (B3190849) hydrochloride makes it a valuable precursor in the synthesis of various heterocyclic compounds.

This compound serves as a key starting material for a variety of substituted pyridine (B92270) derivatives. smolecule.com The chloromethyl group is highly susceptible to nucleophilic substitution, enabling the introduction of diverse functional groups onto the pyridine core. smolecule.com This reactivity is fundamental to creating a broad spectrum of molecules with potential applications in medicinal chemistry and materials science. smolecule.com

For instance, it is used in the synthesis of N-(3-pyridinylmethyl) nitrogenous heterocyclic compounds. Through N-alkylation reactions with various nitrogen-containing heterocycles like tetrahydropyrrole, pyrazole, and morpholine, a range of substituted pyridines can be efficiently synthesized. guidechem.com

Table 1: Examples of N-(3-pyridinylmethyl) Nitrogenous Heterocyclic Compounds Synthesized from 3-(Chloromethyl)pyridine (B1204626) Hydrochloride

ReactantProductYield (%)
TetrahydropyrroleN-(3-pyridinylmethyl)tetrahydropyrrole87.1
PyrazoleN-(3-pyridinylmethyl)pyrazole85.5
MorpholineN-(3-pyridinylmethyl)morpholine73.1
Anhydrous PiperazineN-(3-pyridinylmethyl)piperazine82.4
Anhydrous PiperazineN,N'-bis(3-pyridinylmethyl)piperazine61.3
ImidazoleN-(3-pyridinylmethyl)imidazole93.7

This table showcases the utility of 3-Chloro-4-(chloromethyl)pyridine hydrochloride in creating a diverse set of substituted pyridine systems through N-alkylation reactions. guidechem.com

Pyridine-fused heterocyclic systems are of great interest due to their diverse biological activities. ias.ac.in this compound can act as a foundational element in the construction of these more complex, multi-ring structures. ias.ac.in The synthesis of these fused systems often involves the strategic construction of additional rings onto the initial pyridine framework. ias.ac.in For example, it is a key intermediate in the synthesis of various heterocyclic compounds that are investigated for their potential as anticancer agents. nih.gov

Utility in Organic Synthesis

Beyond heterocyclic chemistry, this compound is a versatile tool in broader organic synthesis.

The compound is instrumental in the synthesis of a wide array of nitrogen-containing molecules. guidechem.com Its ability to introduce the pyridylmethyl moiety is a common strategy in the development of new compounds. For example, it has been utilized as a synthetic intermediate for inhibitors of polo-like kinase 4 (PLK4), which are under investigation for their therapeutic potential. guidechem.com

This compound is frequently employed as a critical intermediate in complex, multi-step synthetic sequences. smolecule.com A notable example is its role in the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethyl pyridine hydrochloride, an important intermediate for various heterocyclic compounds. google.com The synthesis of this and other complex molecules often begins with the oxidation of a methylpyridine precursor, followed by several transformation steps where the chloromethylated pyridine hydrochloride is a key component. google.com

Table 2: Illustrative Multi-Step Synthesis Involving a Chloromethylated Pyridine

StepReactant(s)Reagent(s)Product
13-Methylpyridine (B133936)Potassium Permanganate (B83412), Water3-Picolinic Acid
23-Picolinic AcidMethanol (B129727), AcidMethyl Pyridine-3-carboxylate
3Methyl Pyridine-3-carboxylateReducing Agent3-Pyridinemethanol (B1662793)
43-PyridinemethanolThionyl Chloride3-(Chloromethyl)pyridine hydrochloride

This table outlines a typical multi-step synthesis where a chloromethylpyridine hydrochloride is the target product, showcasing its importance as a synthetic intermediate. google.com

In the intricate field of peptide synthesis, protecting reactive functional groups is crucial to ensure the correct amino acid sequence. chemrxiv.org The carboxyl groups of amino acids are often protected as esters to prevent unwanted side reactions during the formation of peptide bonds. libretexts.org While not a universally common application, reagents structurally related to this compound can be utilized for the protection of carboxyl termini. The chloromethyl group can react with the carboxylate of an amino acid to form a pyridylmethyl (Pym) ester. This protecting group is valued for its stability under certain reaction conditions and the specific methods available for its removal.

The process of peptide synthesis involves a cycle of protection, coupling, and deprotection steps. chemrxiv.org The selection of an appropriate protecting group is critical for the success of the synthesis. mdpi.com The use of pyridylmethyl-based protecting groups, derived from chloromethylpyridines, offers an alternative strategy in the synthetic chemist's toolkit for constructing complex peptide chains.

Application in Pharmaceutical and Agrochemical Intermediates

The utility of this compound as a synthetic intermediate is primarily attributed to its ability to participate in various chemical reactions to form the backbone of more complex molecules. While specific, large-scale applications of this particular isomer are not as extensively documented as some of its counterparts, its structural motifs are found in various bioactive compounds, suggesting its role as a key building block.

Chloromethylated pyridines, in general, are a class of compounds recognized for their importance as intermediates in the production of pharmaceuticals and agrochemicals. The presence of the chloromethyl group provides a reactive site for nucleophilic substitution, enabling the attachment of the pyridine moiety to other molecules. This is a common strategy in the development of new drugs and pesticides.

Precursor to Specific Bioactive Molecules

While direct evidence of this compound as a precursor to widely marketed proton pump inhibitors like pantoprazole (B1678409) is not prominently available in scientific literature, the synthesis of such drugs heavily relies on substituted pyridine intermediates. For instance, the synthesis of pantoprazole involves the condensation of a substituted pyridine derivative, specifically 2-(chloromethyl)-3,4-dimethoxypyridine (B69304) hydrochloride, with a benzimidazole (B57391) moiety. Although a different isomer, this highlights the general synthetic strategy where a chloromethylpyridine derivative is a key reactant.

The broader class of chloromethylpyridine hydrochlorides are important pharmaceutical intermediates. For example, 3-(Chloromethyl)pyridine hydrochloride is a known precursor in the synthesis of various pharmaceutical compounds, including inhibitors of polo-like kinase 4 (PLK4), which are investigated for their potential in cancer therapy. This underscores the potential of compounds like this compound to serve as a scaffold for new therapeutic agents.

Precursor Compound Family Resulting Bioactive Molecule Class (Example) General Synthetic Role
Substituted Chloromethylpyridine HydrochloridesProton Pump Inhibitors (e.g., Pantoprazole)Provides the substituted pyridine moiety essential for the final drug structure.
3-(Chloromethyl)pyridine hydrochloridePolo-like kinase 4 (PLK4) inhibitorsActs as a key building block for the synthesis of the inhibitor molecule.

General Importance in Agrochemistry

In the field of agrochemistry, pyridine-based compounds are integral to the development of a wide range of products, including herbicides, insecticides, and sterilizers. Chlorinated and fluorinated derivatives of methylpyridines are particularly significant intermediates. For instance, 2-chloro-5-chloromethylpyridine is a crucial intermediate in the synthesis of neonicotinoid insecticides such as imidacloprid (B1192907) and acetamiprid.

While specific examples detailing the use of this compound in the synthesis of commercial herbicides, insecticides, or sterilizers are not widely reported, the structural features of this molecule are consistent with those of other important agrochemical intermediates. The combination of a chlorinated pyridine ring and a reactive chloromethyl group provides a versatile platform for the synthesis of novel agrochemicals. The development of new pesticides often involves the derivatization of such intermediates to optimize efficacy and safety.

Agrochemical Category Role of Pyridine-based Intermediates Example of a Widely Used Intermediate
InsecticidesFormation of the core structure of active ingredients.2-chloro-5-chloromethylpyridine (for neonicotinoids)
HerbicidesBuilding blocks for various herbicidal compounds.Trifluoromethylpyridines
SterilizersPrecursors for the synthesis of sterilizing agents.General chloromethylated pyridines

Advanced Characterization and Analytical Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is fundamental to elucidating the precise atomic arrangement of 3-Chloro-4-(chloromethyl)pyridine (B3190849) hydrochloride. Each technique offers unique insights into the molecule's architecture.

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While specific experimental spectra for 3-Chloro-4-(chloromethyl)pyridine hydrochloride are not widely published, the expected chemical shifts and splitting patterns can be predicted based on the known structure and the electronic effects of its substituents.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the chloromethyl group. The three protons on the pyridine (B92270) ring (at positions 2, 5, and 6) would appear in the aromatic region (typically δ 7.0-9.0 ppm), with their exact shifts influenced by the electron-withdrawing chlorine atom and the protonated nitrogen. The protons of the chloromethyl (-CH₂Cl) group would likely appear as a singlet further upfield, typically in the δ 4.5-5.0 ppm range.

¹³C NMR: The carbon NMR spectrum should display six unique signals, one for each carbon atom in the molecule. The five carbons of the pyridine ring would resonate in the δ 120-150 ppm region, while the carbon of the chloromethyl group would be found further upfield.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Chloro-4-(chloromethyl)pyridine Note: These are estimated values for the free base in a standard solvent like CDCl₃. The hydrochloride salt in a solvent like D₂O would show different shifts.

Atom Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
C28.5 (d)150
C3-135
C4-145
C57.4 (d)125
C68.6 (s)148
-CH₂Cl4.7 (s)43

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the spectrum would be expected to show several characteristic absorption bands. The presence of the pyridinium (B92312) ion (from the hydrochloride) would result in a broad absorption band in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretch.

Table 2: Expected IR Absorption Bands

Functional Group Expected Wavenumber (cm⁻¹) Vibration Type
Aromatic C-H3000 - 3100Stretching
Pyridinium N⁺-H2500 - 3000 (broad)Stretching
Aromatic C=C, C=N1400 - 1650Ring Stretching
C-H (in CH₂)2850 - 2960Stretching
C-Cl600 - 800Stretching

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of 3-Chloro-4-(chloromethyl)pyridine would show a distinct molecular ion peak cluster due to the presence of two chlorine atoms, each with two common isotopes (³⁵Cl and ³⁷Cl). This results in characteristic M+, [M+2]+, and [M+4]+ peaks. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of the compound. uni.lu

Table 3: Predicted Collision Cross Section (CCS) Data for 3-Chloro-4-(chloromethyl)pyridine Adducts uni.lu

Adduct m/z Predicted CCS (Ų)
[M+H]⁺161.98718125.3
[M+Na]⁺183.96912136.0
[M+K]⁺199.94306131.4
[M+NH₄]⁺179.01372146.2

Common fragmentation pathways would involve the loss of a chlorine atom (Cl•) or a molecule of hydrogen chloride (HCl).

UV-Vis spectroscopy measures the electronic transitions within a molecule. The substituted pyridine ring in this compound acts as a chromophore. It is expected to exhibit characteristic π → π* and n → π* transitions. The exact wavelength of maximum absorbance (λ_max) would be influenced by the chloro- and chloromethyl- substituents on the pyridine ring, as well as the solvent used for analysis.

Chromatographic Techniques for Purity Assessment and Process Monitoring

Chromatographic methods are essential for separating the target compound from impurities, starting materials, and byproducts, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): This is a primary technique for purity analysis. A reversed-phase method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be suitable for separating the polar hydrochloride salt from less polar impurities.

Gas Chromatography (GC): GC can be used to assess the purity of the free base form of the compound (3-Chloro-4-(chloromethyl)pyridine), which is more volatile than the hydrochloride salt. When coupled with a mass spectrometer (GC-MS), this technique provides separation and structural identification of any volatile impurities.

Thin-Layer Chromatography (TLC): TLC is a rapid and effective tool for monitoring the progress of chemical reactions during the synthesis of the compound. Using a silica (B1680970) gel plate as the stationary phase and an appropriate solvent system as the mobile phase, the disappearance of reactants and the appearance of the product can be easily visualized.

Information from commercial suppliers confirms the availability and purity of the compound, often determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). However, the precise conditions used for these analyses—such as the type of chromatographic column, the composition of the mobile phase, flow rates, and detector settings—are proprietary and not publicly disclosed. Similarly, while Thin-Layer Chromatography (TLC) is a common method for monitoring the progress of chemical reactions in the synthesis of such compounds, specific solvent systems (mobile phases) for this compound are not documented in accessible literature. Furthermore, specific elemental analysis data, which would provide compositional verification by determining the percentages of carbon, hydrogen, nitrogen, and chlorine, could not be found.

Due to the absence of this specific and detailed scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline and focuses solely on the requested analytical methodologies for this compound. Constructing such an article without verifiable data would lead to speculation and would not meet the required standards of scientific accuracy and detail.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (e.g., DFT)

No published studies were found that performed quantum chemical calculations on 3-Chloro-4-(chloromethyl)pyridine (B3190849) hydrochloride. Such calculations would be necessary to determine the molecule's fundamental properties.

Geometry Optimization and Conformational Analysis

Data regarding the optimized geometry, including bond lengths, bond angles, and conformational analysis of 3-Chloro-4-(chloromethyl)pyridine hydrochloride, are not available in the public domain. This analysis would require dedicated computational investigation to identify the most stable three-dimensional structure of the molecule.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

There is no available research detailing the electronic structure of this compound. An analysis of the HOMO-LUMO energy gap would be crucial for understanding its chemical reactivity and kinetic stability, while a Molecular Electrostatic Potential map would help identify sites susceptible to electrophilic and nucleophilic attack.

Vibrational Frequency Analysis

A computational vibrational frequency analysis, often correlated with experimental FT-IR and FT-Raman spectroscopy, has not been reported for this compound. This analysis would allow for the assignment of characteristic vibrational modes.

Molecular Modeling and Simulation

Prediction of Reactivity and Reaction Pathways

Without fundamental quantum chemical data, predictive modeling of the reactivity and potential reaction pathways for this compound has not been undertaken.

Insights into Structure-Reactivity Relationships

The relationship between the specific structure of this compound and its chemical reactivity remains unexplored from a theoretical standpoint. Such insights are contingent on initial molecular modeling and simulation studies.

Future Research Directions and Challenges

Innovation in Synthetic Methodologies

The efficiency, sustainability, and cost of chemical synthesis are paramount for practical applications. Future research on 3-Chloro-4-(chloromethyl)pyridine (B3190849) hydrochloride must focus on innovating its production methods.

Current synthetic routes to related compounds, such as 3-(chloromethyl)pyridine (B1204626) hydrochloride, often begin with 3-methylpyridine (B133936) (3-picoline). guidechem.comgoogle.com A typical sequence involves the oxidation of the methyl group to a carboxylic acid using strong oxidants like potassium permanganate (B83412), followed by esterification, reduction to an alcohol, and finally chlorination using reagents such as thionyl chloride. guidechem.comgoogle.com

Challenges with Current Routes:

Stoichiometric Reagents: The use of stoichiometric and often hazardous reagents like potassium permanganate and thionyl chloride raises environmental concerns and complicates waste management.

Harsh Conditions: Some steps may require harsh reaction conditions, further adding to the economic and environmental costs.

Future research should aim to develop greener and more atom-economical pathways. This could involve investigating catalytic oxidation methods using molecular oxygen or hydrogen peroxide to replace permanganate. Furthermore, developing a more direct chlorination method for the methyl group of a suitably substituted pyridine (B92270) precursor could significantly shorten the synthesis and reduce waste. Exploring one-pot or flow chemistry processes could also enhance efficiency and safety.

Area of ImprovementCurrent Method ChallengeFuture Research DirectionPotential Benefit
Oxidation StepUse of Potassium Permanganate (KMnO₄)Catalytic oxidation with O₂ or H₂O₂Reduced heavy metal waste, improved safety
Chlorination StepUse of Thionyl Chloride (SOCl₂)Direct chlorination, enzyme-catalyzed chlorinationAvoidance of corrosive and hazardous reagents
Process EfficiencyMulti-step batch synthesisOne-pot synthesis, continuous flow processesHigher throughput, improved yield, enhanced safety

Modern catalysis offers powerful tools for revolutionizing synthetic chemistry. The application of novel catalytic systems to the synthesis of the 3-chloro-4-(chloromethyl)pyridine core could provide significant advantages over traditional methods. nih.govrsc.org Research into palladium-catalyzed C-H activation, for example, has emerged as a powerful strategy for the functionalization of C-H bonds, offering new routes to build molecular complexity. acs.org

Future investigations could explore:

Nanocatalysts: The use of nanocatalysts in multicomponent reactions to assemble the polysubstituted pyridine ring in a single step is a promising area. rsc.org

Zeolite Catalysts: Zeolites have shown efficacy in the three-component condensation reactions that form the pyridine core, offering shape selectivity and catalyst recyclability. nih.gov

Transition Metal Catalysis: The development of transition-metal-catalyzed cross-coupling or C-H functionalization reactions could provide highly efficient and regioselective pathways to the target molecule or its immediate precursors, bypassing classical multi-step approaches. acs.org

Discovery of New Chemical Transformations

The synthetic value of 3-Chloro-4-(chloromethyl)pyridine hydrochloride lies in its potential for derivatization. Future research should focus on expanding the known chemical transformations of this molecule to generate diverse and valuable compounds.

The molecule possesses two electrophilic centers: the benzylic chloride of the chloromethyl group and the aryl chloride on the pyridine ring. While the chloromethyl group is readily susceptible to nucleophilic substitution, the functionalization of the C3-chloro position is more challenging. mdpi.com Modern synthetic methods offer opportunities to overcome this.

Future research avenues include:

Advanced Cross-Coupling: Systematically exploring a wide range of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) at the C3-position to introduce carbon, nitrogen, and oxygen-based functionalities.

Dearomatization Strategies: Investigating dearomatization-rearomatization strategies, which have proven effective for the meta-selective functionalization of pyridines, could unlock novel reaction pathways. nih.govnih.gov

Photoredox Catalysis: Utilizing photoredox catalysis to enable novel transformations at either the chloromethyl or the ring-chloro position under mild conditions.

The ability to selectively modify one reactive site while leaving the other intact is crucial for using this compound as a scaffold in multi-step syntheses for specialized applications, such as in agrochemicals or materials science. semanticscholar.org The differential reactivity of the benzylic chloride versus the aryl chloride could be exploited to achieve controlled, stepwise derivatization.

Key challenges for future research involve:

Developing Orthogonal Strategies: Establishing reaction conditions (e.g., catalyst, solvent, temperature) that allow for the exclusive functionalization of the chloromethyl group without affecting the C3-chloro substituent, and vice versa.

Sequential Functionalization: Designing and executing multi-step reaction sequences where each site is addressed in a controlled manner to build complex, highly functionalized molecules. This would enable the creation of libraries of compounds for screening in drug discovery and agrochemical development. semanticscholar.org

Reactive SiteTransformation TypePotential Reagents / CatalystsResulting Functionality
-CH₂Cl (Chloromethyl)Nucleophilic Substitution (SN)Amines, Alcohols, Thiols, Cyanide-CH₂-Nu
Ring C-Cl (Aryl Chloride)Suzuki CouplingBoronic acids, Pd catalystAryl or Alkyl substitution
Ring C-Cl (Aryl Chloride)Buchwald-Hartwig AminationAmines, Pd catalystAmino substitution
Ring C-Cl (Aryl Chloride)Sonogashira CouplingAlkynes, Pd/Cu catalystsAlkynyl substitution

Advanced Analytical and Spectroscopic Characterization

A thorough understanding of a molecule's structural, electronic, and spectroscopic properties is fundamental to its application. While basic analytical data exists, a comprehensive characterization of this compound is a key area for future work.

A recent in-depth study on the isomeric compound, 4-chloromethyl pyridine hydrochloride, utilized a combination of experimental techniques (FT-IR, FT-Raman, NMR, UV-Vis) and quantum chemical computations (Density Functional Theory - DFT) to perform a detailed analysis of its molecular geometry, vibrational frequencies, and electronic properties. ijcrt.org A similar comprehensive investigation of this compound is warranted.

Future research should focus on:

Comprehensive Spectroscopic Analysis: Acquiring and interpreting a full suite of spectroscopic data, including 1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC), high-resolution mass spectrometry, FT-IR, and Raman spectroscopy.

Computational Modeling: Performing high-level DFT calculations to complement experimental data. This can provide insights into molecular structure, orbital energies (HOMO-LUMO), electrostatic potential, and theoretical vibrational and NMR spectra, aiding in the interpretation of experimental results. ijcrt.org

Trace Analysis Method Development: As derivatives of this compound may find use in biological or environmental applications, the development of sensitive and validated analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), for the detection and quantification of the parent compound and its degradation products in complex matrices is essential. cdc.gov

By pursuing these future research directions, the scientific community can overcome existing challenges and unlock the full synthetic potential of this compound, paving the way for its use in a new generation of functional molecules and materials.

Theoretical Predictions and Machine Learning in Compound Research

The integration of computational chemistry and artificial intelligence is revolutionizing how chemical research is conducted. These tools offer the potential to accelerate the discovery of new synthetic pathways and design novel molecules with specific, desirable properties.

Artificial intelligence (AI) and machine learning (ML) are increasingly used to predict synthetic pathways, a process known as computer-aided synthesis planning (CASP) or retrosynthesis. nih.govacs.org For a molecule like this compound, AI can be used to explore alternative and potentially more efficient, economical, or environmentally friendly synthetic routes compared to established methods. guidechem.comgoogle.com

AI Approaches in Synthetic Prediction:

AI Model TypeDescriptionPotential Benefit for Synthesis
Template-based Models Use a predefined set of reaction rules or templates to predict retrosynthetic steps. acs.orgCan quickly identify well-established and reliable reaction pathways.
Template-free Models Treat reaction prediction as a translation problem (e.g., translating a product molecule into reactant molecules), often using sequence-to-sequence or graph-based neural networks. arxiv.orgdigitellinc.comCapable of discovering entirely new reactions and pathways not present in the training templates, fostering innovation. jetir.org
Hybrid Models Combine machine learning with traditional quantum chemistry or rule-based approaches.Can provide a balance between the reliability of known chemistry and the discovery potential of template-free methods.

The main challenge for these AI tools is the "low data" problem, where novel or less-common reactions are underrepresented in training datasets, potentially limiting the model's predictive power for cutting-edge chemistry. nih.gov The continuous expansion and curation of reaction databases are crucial for improving the accuracy and applicability of these models.

Beyond predicting synthesis, computational methods are pivotal in designing new molecules based on the this compound scaffold. Techniques like Density Functional Theory (DFT) can predict the electronic structure, reactivity, and other properties of hypothetical molecules before they are synthesized. tandfonline.comresearchgate.net

This in silico design process allows researchers to screen vast libraries of potential derivatives and prioritize the most promising candidates for synthesis. nih.govelsevierpure.comresearchgate.net For instance, by modifying the substituents on the pyridine ring, one could computationally tune the reactivity of the chloromethyl group for specific nucleophilic substitution reactions. wuxiapptec.commdpi.com

Computational Design Workflow:

Scaffold Definition: Start with the core structure of 3-Chloro-4-(chloromethyl)pyridine.

Virtual Library Generation: Systematically add different functional groups at various positions on the pyridine ring in silico.

Property Calculation (DFT): For each virtual derivative, calculate key quantum chemical properties.

Frontier Molecular Orbitals (HOMO/LUMO): Predicts electrophilic and nucleophilic reactivity. researchgate.netwuxiapptec.com

Molecular Electrostatic Potential (MEP): Identifies sites susceptible to nucleophilic or electrophilic attack. tandfonline.com

Activation Energies: Calculate the energy barriers for desired reactions to predict reaction feasibility. mdpi.com

Screening and Selection: Filter the virtual library based on the desired properties (e.g., enhanced reactivity at a specific site, desired electronic properties).

Synthesis Prioritization: The most promising candidates identified computationally are then prioritized for laboratory synthesis and testing.

A key challenge is the accuracy of the computational models and the computational cost associated with high-level calculations, especially for large molecules or complex reaction pathways. The development of more efficient and accurate theoretical methods will continue to be a major focus of future research. mdpi.com

Q & A

Q. Basic Research Focus

  • Gas Chromatography (GC) : Monitors reaction progress by tracking volatile intermediates or byproducts .
  • High-Performance Liquid Chromatography (HPLC) with UV detection : Resolves polar impurities and quantifies purity, especially for hydrochloride salts .
  • Nuclear Magnetic Resonance (NMR) : Confirms substituent positions via characteristic shifts (e.g., ¹H NMR for chloromethyl protons at δ 4.5–5.0 ppm) .

Advanced Consideration : Mass spectrometry (HRMS) and elemental analysis validate molecular formula consistency, particularly when synthesizing novel derivatives.

How should researchers design experiments to evaluate the biological activity of this compound, such as cytotoxicity or antimicrobial effects?

Q. Advanced Research Focus

  • In vitro cytotoxicity assays : Use cell lines (e.g., HeLa, HEK293) with MTT or resazurin-based viability assays. The chloromethyl group’s alkylating activity may require controls for DNA damage or protein adduct formation .
  • Antimicrobial screening : Test against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution to determine minimum inhibitory concentrations (MICs). Compare results with structurally related pyridine derivatives to isolate substituent-specific effects .

Data Interpretation : Address contradictory results (e.g., varying MICs across studies) by standardizing inoculum size, growth media, and compound solubility (e.g., DMSO concentration ≤1%).

How can researchers resolve discrepancies in reported reaction yields or biological activity data?

Advanced Research Focus
Common sources of contradictions include:

  • Synthetic variability : Differences in chlorine gas purity, solvent drying, or catalyst traces.
  • Biological assay conditions : Variations in cell passage number, incubation time, or compound stability in aqueous media.
    Mitigation Strategies :
  • Reproduce experiments under strictly controlled conditions (e.g., inert atmosphere for moisture-sensitive reactions).
  • Use orthogonal analytical methods (e.g., HPLC + NMR) to verify compound integrity before biological testing .

What strategies optimize regioselectivity in further functionalization of this compound?

Q. Advanced Research Focus

  • Directed metalation : Use lithiation at the 2-position (ortho to chlorine) to install substituents selectively.
  • Protecting groups : Temporarily block the chloromethyl group (e.g., with tert-butyldimethylsilyl) to direct reactions to the chloro-substituted position.
  • Cross-coupling reactions : Suzuki-Miyaura coupling at the 3-chloro site with aryl boronic acids, leveraging palladium catalysts .

What are the best practices for handling and storing this compound to ensure stability?

Q. Basic Research Focus

  • Storage : Keep in a desiccator at 2–8°C to prevent hydrolysis of the chloromethyl group.
  • Handling : Use anhydrous conditions (glovebox or Schlenk line) for reactions sensitive to moisture.
  • Safety : Wear PPE (gloves, goggles) due to potential alkylating agent toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-4-(chloromethyl)pyridine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-Chloro-4-(chloromethyl)pyridine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.